molecular formula C20H15F3N6O2S B2823180 2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 863459-51-2

2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2823180
CAS No.: 863459-51-2
M. Wt: 460.44
InChI Key: KCOCZGGCZSGIQC-UHFFFAOYSA-N
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Description

This compound is a synthetic heterocyclic derivative featuring a triazolo[4,5-d]pyrimidine core fused with a thioether-linked acetamide moiety. Key structural elements include:

  • Triazolo[4,5-d]pyrimidine scaffold: A nitrogen-rich bicyclic system known for its role in modulating biological activity through interactions with enzymes or receptors.
  • Thioether bridge: Connects the triazolopyrimidine core to an acetamide group, offering metabolic stability compared to oxygen or carbon analogs.
  • 4-(Trifluoromethoxy)phenyl acetamide: The electron-withdrawing trifluoromethoxy group improves resistance to oxidative degradation and influences binding affinity.

Properties

IUPAC Name

2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O2S/c1-12-2-6-14(7-3-12)29-18-17(27-28-29)19(25-11-24-18)32-10-16(30)26-13-4-8-15(9-5-13)31-20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCOCZGGCZSGIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Data Gaps

  • Activity Data : and lack biological data for direct comparison. Triazolopyrimidines are often explored as kinase inhibitors or antimicrobials, whereas thiazolopyrimidines may exhibit different target profiles due to sulfur’s polarizability .
  • Synthetic Optimization : Microwave-assisted synthesis () could be applied to the target compound to enhance efficiency .

Q & A

Q. What are the key synthetic pathways and critical steps for synthesizing this compound?

The synthesis involves multi-step reactions focusing on constructing the triazolopyrimidine core, followed by functionalization with thioacetamide and aryl groups. Key steps include:

  • Triazole ring formation : Cyclocondensation of amidrazones with nitriles under reflux in ethanol .
  • Pyrimidine annulation : Reaction with thioglycolic acid derivatives at 80–100°C in DMF to introduce the thioether linkage .
  • Acetamide coupling : Amide bond formation using EDCI/HOBt in dichloromethane, monitored by TLC for completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Triazole formationEthanol, reflux, 12 h65–70
Thioether linkageDMF, 90°C, 6 h50–60
Acetamide couplingEDCI/HOBt, DCM, rt, 24 h75–80

Q. Which spectroscopic and analytical methods are essential for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of triazole formation and acetamide substitution patterns .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+^+ for C22_{22}H18_{18}F3_{3}N6_{6}O2_{2}S) .
  • HPLC-PDA : Assesses purity (>95%) and detects trace byproducts .

Q. What primary biological activities have been reported for this compound?

  • Anticancer activity : IC50_{50} values of 1.2–3.8 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via kinase inhibition assays .
  • Antimicrobial potential : Moderate activity (MIC 16–32 μg/mL) against Staphylococcus aureus and E. coli in broth microdilution assays .
  • Mechanistic studies : Caspase-3/7 activation in apoptosis assays suggests pro-apoptotic mechanisms .

Advanced Research Questions

Q. How do structural modifications influence biological efficacy and target selectivity?

  • p-Tolyl vs. fluorophenyl substitution : The p-tolyl group enhances hydrophobic interactions with kinase ATP-binding pockets, improving IC50_{50} by 2-fold compared to fluorophenyl analogs .
  • Thioether vs. sulfonyl linkers : Thioether groups improve membrane permeability (LogP 3.2 vs. 1.8 for sulfonyl derivatives) but reduce metabolic stability in hepatic microsome assays .
  • Trifluoromethoxy group : Electron-withdrawing effects stabilize aryl-acetamide interactions with tyrosine kinases (e.g., EGFR) in molecular docking studies .

Table 2 : Structure-Activity Relationship (SAR) Trends

ModificationBiological ImpactReference
p-Tolyl substitution↑ Kinase inhibition (IC50_{50} ↓ 50%)
Thioether linker↑ Cellular uptake (LogP ↑ 1.4)
Trifluoromethoxy group↓ Metabolic clearance (t1/2_{1/2} ↑ 2h)

Q. What strategies mitigate low solubility in pharmacological assays?

  • Co-solvent systems : Use 10% DMSO/PBS for in vitro studies, ensuring DMSO ≤0.1% in cell-based assays to avoid cytotoxicity .
  • Nanoformulation : Encapsulation in PLGA nanoparticles (size 150 nm, PDI 0.2) improves aqueous solubility 10-fold and enhances tumor accumulation in murine xenograft models .
  • Prodrug design : Phosphate ester derivatives increase solubility (2.8 mg/mL vs. 0.3 mg/mL for parent compound) without compromising bioactivation in phosphatase-rich tissues .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma protein binding (e.g., >90% binding in rat plasma) and adjust dosing regimens to maintain free drug concentrations above IC50_{50} .
  • Metabolite identification : LC-MS/MS detects hydroxylated metabolites in liver microsomes, guiding structural optimization to block metabolic hotspots .
  • Tumor penetration studies : Use multicellular tumor spheroids (MCTS) to model in vivo diffusion barriers and validate 3D efficacy .

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